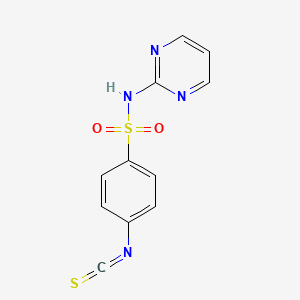

4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide” is a chemical compound with the molecular formula C11H8N4O2S2 . It is used for proteomics research applications .

Molecular Structure Analysis

The molecular structure of “4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide” is represented by the molecular formula C11H8N4O2S2 . The molecular weight of the compound is 292.34 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide” include its molecular formula C11H8N4O2S2 and molecular weight 292.34 . More detailed properties like melting point, boiling point, and density are not available in the resources.Scientific Research Applications

Anti-inflammatory Research

4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide: is part of the pyrimidine derivatives known for their anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them valuable for developing new anti-inflammatory drugs that could potentially treat conditions like arthritis, asthma, and other inflammatory diseases.

Proteomics Research

In the field of proteomics, which studies the structure and function of proteins, 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide is used as a reagent . It can help in identifying and quantifying proteins in different biological samples, aiding in the understanding of diseases at the molecular level.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in drug discovery and development. They involve understanding the relationship between the chemical structure of a molecule and its biological activity4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide serves as a starting point for synthesizing new derivatives and analyzing their biological activities to guide the design of more effective drugs .

properties

IUPAC Name |

4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2S2/c16-19(17,15-11-12-6-1-7-13-11)10-4-2-9(3-5-10)14-8-18/h1-7H,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRFQEQYOQGXDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214125 |

Source

|

| Record name | Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide | |

CAS RN |

64047-46-7 |

Source

|

| Record name | Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothiocyanic acid, p-(2-pyrimidylsulfamyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)

![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)

![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)

![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)

![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)

![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361347.png)